N-(4-chlorobenzyl)-4-methylbenzenesulfonamide

Lipophilicity Drug-likeness ADME profiling

Sourcing the correct halogenated sulfonamide isomer is critical for reproducible medicinal chemistry. This N-(4-chlorobenzyl)-4-methylbenzenesulfonamide (CAS 10504-98-0) is the specific para-chloro building block required for FeCl3-promoted Friedel-Crafts cyclization to 4,4-dimethyl-tetrahydroisoquinolines. - **Regiochemical Control**: Para-chloro orientation directs cyclization and remains intact for downstream cross-coupling. - **Physicochemical Calibrant**: LogP 3.4 (XLogP3) - ideal midpoint standard between unsubstituted (2.7) and lipophilic sulfonamides for HPLC retention time correlations. - **Halogen Bonding**: Accessible σ-hole for crystal engineering & co-crystal design studies.

Molecular Formula C14H14ClNO2S
Molecular Weight 295.8 g/mol
CAS No. 10504-98-0
Cat. No. B3045327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-4-methylbenzenesulfonamide
CAS10504-98-0
Molecular FormulaC14H14ClNO2S
Molecular Weight295.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H14ClNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-9,16H,10H2,1H3
InChIKeyPHQACFAMACBZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorobenzyl)-4-methylbenzenesulfonamide: Physicochemical & Synthetic Profile


N-(4-Chlorobenzyl)-4-methylbenzenesulfonamide (CAS 10504-98-0) is a secondary sulfonamide with the molecular formula C14H14ClNO2S and a molecular weight of 295.8 g/mol [1]. It belongs to the N-benzyl-p-toluenesulfonamide class, characterized by a 4-methylbenzenesulfonyl (tosyl) group linked to a 4-chlorobenzylamine moiety. This compound is listed as a research chemical by major suppliers including Sigma-Aldrich and is primarily utilized as a synthetic intermediate and building block in medicinal chemistry . Its computed XLogP3 of 3.4 and topological polar surface area of 54.6 Ų place it in a physicochemical space distinct from its non-halogenated parent analog [1].

Workflow
Synthetic intermediate for para-chloro heterocyclic scaffolds
Tosyl-protected benzylamine building block
Selection
Para-chloro isomer required for regiochemical control
Ortho/meta isomers alter synthetic reactivity
Identity
Characteristic chlorine isotopic signature for MS confirmation
295.8 g/mol; distinct from non-halogenated BTS analog

Why N-(4-Chlorobenzyl)-4-methylbenzenesulfonamide Cannot Be Substituted with Analogs


Within the N-benzyl-4-methylbenzenesulfonamide series, the identity and position of the halogen substituent on the benzyl ring profoundly affect lipophilicity, molecular recognition, and synthetic reactivity. The target compound bears a chlorine atom at the para position, which increases its computed XLogP3 by 0.7 log units compared to the unsubstituted N-benzyl analog BTS (XLogP3 = 2.7) while preserving the same polar surface area (54.6 Ų) [1]. This translates to measurably different chromatographic retention, membrane partitioning, and protein binding behavior – all critical parameters in biochemical assay development. Furthermore, the para-chloro orientation directs electrophilic aromatic substitution differently than ortho- or meta-substituted isomers, directly impacting its utility as a synthetic intermediate for constructing complex heterocyclic scaffolds such as tetrahydroisoquinolines .

Target 4-Chloro (para)
Predicted logP +0.7 vs. unsubstituted BTS; chromatographic retention and membrane partitioning may shift significantly if non-halogenated analog is substituted.
Substitute 2-Chloro (ortho)
Identical computed logP and molecular weight, but steric hindrance near sulfonamide NH may alter electrophilic aromatic substitution regiochemistry and conformational behavior.
Substitute ML402 (Thiophene)
Shares molecular formula and mass but possesses a thiophene-carboxamide scaffold with reported TREK channel activity; benzenesulfonamide core cannot replicate that pharmacology.

Quantitative Differentiation from Closest Analogs


Lipophilicity Shift vs. Unsubstituted Benzyl Analog

The target compound exhibits a computed XLogP3 of 3.4, which is 0.7 log units higher than the unsubstituted parent compound N-benzyl-4-methylbenzenesulfonamide (BTS, CAS 1576-37-0, XLogP3 = 2.7) [1]. This difference reflects the contribution of the para-chloro substituent to overall molecular lipophilicity while both compounds share an identical topological polar surface area (TPSA) of 54.6 Ų [1][2]. A ΔLogP of +0.7 corresponds to an approximately 5-fold increase in octanol-water partition coefficient, which has practical implications for reversed-phase chromatographic retention times and in vitro assay solubility profiles.

Lipophilicity Shift
Head-to-head
ΔXLogP3 +0.7
Target 3.4 vs. BTS 2.7; identical TPSA 54.6 Ų
Reported lipophilicity difference may affect assay solubility and column retention
Supports method-specific solvent and purification selection
Lipophilicity Drug-likeness ADME profiling

Molecular Weight & Isotopic Signature vs. BTS

The introduction of a para-chloro substituent increases the molecular weight from 261.34 g/mol (BTS) to 295.8 g/mol (target compound), a difference of 34.46 g/mol corresponding to the replacement of a hydrogen atom (1.008 Da) with a chlorine atom (35.45 Da) [1][2]. This mass shift produces a characteristic chlorine isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1 ratio) in mass spectra, providing a definitive analytical marker for identity confirmation and purity assessment by LC-MS or GC-MS [3]. The exact monoisotopic mass of the target compound is 295.0433776 Da [1].

Mass & Isotope Signature
Head-to-head
295.8 g/mol
ΔMW +34.46 vs. BTS; Cl isotope pattern 3:1
Characteristic MS signature enables identity confirmation and purity assessment
Prevents misidentification with unsubstituted analog
Molecular weight Mass spectrometry Quality control

Scaffold Differentiation: Sulfonamide vs. Thiophene-Carboxamide

The target compound shares the exact molecular formula C14H14ClNO2S (MW 295.8) with ML402 (CAS 298684-44-3), yet the two compounds differ fundamentally in their atomic connectivity. ML402 is a thiophene-carboxamide (N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide) that acts as a selective activator of K2P2.1 (TREK-1) and K2P10.1 (TREK-2) potassium channels, with no activity at K2P4.1 (TRAAK) . The target compound, by contrast, is a benzenesulfonamide with a tosyl-protected benzylamine core and has no reported TREK channel activity [1]. This case exemplifies how isosteric compounds sharing identical molecular formula and mass can exhibit completely divergent pharmacological profiles, underscoring the critical importance of verifying structural identity by NMR or X-ray crystallography rather than relying on molecular weight alone during procurement.

Scaffold Differentiation
Head-to-head
Sulfonamide vs. Thiophene
Same formula C14H14ClNO2S; ML402 is TREK activator
Identical molecular weight does not guarantee similar biological activity
Structural identity verification by NMR recommended
Structural isomerism Target identification Pharmacological selectivity

Para vs. Ortho Chlorine: Synthetic Reactivity

The target compound (4-chloro isomer) and its ortho-substituted analog N-(2-chlorobenzyl)-4-methylbenzenesulfonamide (CAS 446855-35-2) share identical computed XLogP3 (3.4), TPSA (54.6 Ų), and molecular weight (295.8 g/mol) [1][2]. However, the position of the chlorine substituent critically determines the compound's behavior in electrophilic aromatic substitution reactions. The para-chloro group of the target compound is electron-withdrawing by induction (-I effect) but electron-donating by resonance (+M effect), directing incoming electrophiles to the ortho positions relative to the chlorobenzyl ring. This regiochemical preference is exploited in Friedel-Crafts cyclization reactions to construct tetrahydroisoquinoline scaffolds . In the ortho isomer, steric hindrance between the chlorine and the sulfonamide NH restricts conformational freedom around the benzylic C-N bond, potentially altering both solid-state packing and solution-phase reactivity [2].

Positional Reactivity
Class-level inference
Para vs. Ortho Cl
Identical computed logP (3.4), TPSA (54.6), MW (295.8)
Para-chloro orientation provides predictable ortho-directing effects for SEAr
Synthetic reactivity may not transfer between positional isomers
Positional isomerism Regioselectivity Halogen bonding

GHS Hazard Profile for Laboratory Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) Sixth revised edition, N-(4-chlorobenzyl)-4-methylbenzenesulfonamide carries a Warning-level hazard classification . The compound is identified for industrial and research use only, with no advised consumer applications . This GHS profile provides procurement teams and laboratory safety officers with a standardized framework for risk assessment, storage conditions, and personal protective equipment requirements. In comparison, the unsubstituted analog BTS (N-benzyl-p-toluenesulfonamide) carries a Serious Eye Damage/Eye Irritation Category 2 classification , highlighting that chlorination does not necessarily increase acute hazard severity.

GHS Hazard Profile
Data to verify
Warning (GHS)
Industrial/research use; limited toxicological data
Standardized hazard classification supports laboratory risk assessment
Verify with institutional safety review before procurement
Chemical safety GHS classification Laboratory handling

Evidence-Based Application Scenarios


Intermediate for para-Chloro Tetrahydroisoquinolines

This compound serves as a key N-tosyl-protected benzylamine building block in the iron(III) chloride-promoted Friedel-Crafts cyclization route to 4,4-dimethyl-1,2,3,4-tetrahydroisoquinolines . The para-chloro substituent remains intact through the cyclization, enabling downstream functionalization of the tetrahydroisoquinoline core via cross-coupling or nucleophilic aromatic substitution. The tosyl group provides orthogonal nitrogen protection that can be selectively removed under reductive conditions without affecting the chloro substituent. Procurement of the para-chloro isomer specifically (rather than the ortho or meta isomers) is essential because the chlorine position determines the regiochemical outcome of the cyclization and the electronic properties of the final heterocyclic product.

LogP Calibration Standard in Reversed-Phase HPLC

With a well-defined computed XLogP3 of 3.4 and TPSA of 54.6 Ų, this compound can serve as a reference standard for calibrating reversed-phase HPLC retention time vs. logP correlations within sulfonamide-focused compound libraries . Its LogP sits precisely between the unsubstituted BTS (XLogP3 = 2.7) and more lipophilic diaryl sulfonamides, making it a useful midpoint calibrant. The presence of the chlorine atom also provides a UV chromophore (λmax shift relative to non-halogenated analogs) for dual-wavelength detection verification.

Negative Control for TREK Channel Pharmacology

Because this compound shares the molecular formula C14H14ClNO2S and molecular weight (295.8 g/mol) with the TREK-1/TREK-2 activator ML402 but possesses a completely different benzenesulfonamide scaffold, it can be employed as a physicochemical control compound in ML402 pharmacology experiments . When dissolved in the same vehicle and tested at equivalent concentrations, this compound can help distinguish TREK channel-mediated effects from non-specific effects related to the compound's lipophilicity or solvent interactions. This application is contingent upon experimental verification that the compound does not independently modulate TREK channels at the concentrations used.

Building Block for Halogen-Bond Crystal Engineering

The para-chloro substituent on the benzyl ring presents a σ-hole that can engage in directional halogen bonding with Lewis bases such as carbonyl oxygens or aromatic nitrogen atoms . In comparison to the ortho-chloro isomer, where steric shielding by the sulfonamide NH may attenuate halogen bond formation, the para-chloro orientation maximizes the geometric accessibility of the σ-hole for supramolecular interactions. This structural feature supports applications in crystal engineering, co-crystal design, and systematic studies of halogen bonding energetics in sulfonamide-containing systems.

Application
Selection Property
Validation Focus
Para-chloro tetrahydroisoquinoline synthesis
Regiochemical integrity of para-chloro substituent
Cyclization regiochemical outcome
LogP calibration for RP-HPLC
Well-defined computed logP reference point
Retention time vs. logP correlation verification
Physicochemical control for TREK channel assays
Sulfonamide scaffold distinct from thiophene activator
Confirmation of no independent TREK modulation
Halogen-bond crystal engineering
Geometric accessibility of para-chloro σ-hole
Supramolecular interaction and co-crystal design
Quote Request

Request a Quote for N-(4-chlorobenzyl)-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.